molecular formula C16H12BrN3O3 B2799995 4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 357194-50-4

4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2799995
CAS No.: 357194-50-4
M. Wt: 374.194
InChI Key: OJKXKZWSIYTSFP-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule based on the 1,3,4-oxadiazole scaffold, a heterocyclic system of significant interest in modern medicinal chemistry and drug discovery. This compound features a benzamide group substituted with a bromo atom, linked to a 1,3,4-oxadiazole ring that is further functionalized with a 4-methoxyphenyl group. The 1,3,4-oxadiazole core is known for its thermostability and ability to act as a bioisostere for ester and amide functionalities, influencing the molecule's electronic distribution, lipophilicity, and its capacity to form hydrogen bonds with biological targets . This compound is primarily valuable for research into novel anticancer therapies. The 1,3,4-oxadiazole pharmacophore is recognized for its diverse biological activity, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines . Its mechanism of action is believed to involve the inhibition of key enzymes and proteins that drive cancer cell proliferation. Research indicates that structurally similar 1,3,4-oxadiazole conjugates can act through mechanisms such as the inhibition of thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase activity . Furthermore, the 1,3,4-oxadiazole scaffold has shown promise in other therapeutic areas, including as a potent inhibitor of the tyrosinase enzyme, which plays a key role in melanin production . The specific structural features of this benzamide derivative—including the bromo substituent and methoxyphenyl group—make it a promising candidate for structure-activity relationship (SAR) studies aimed at developing more potent and selective enzyme inhibitors. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in biochemical assays. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c1-22-13-8-4-11(5-9-13)15-19-20-16(23-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKXKZWSIYTSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenyl derivative, often through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Applications

The 1,3,4-oxadiazole scaffold has been extensively studied for its potential as an anticancer agent. Compounds containing this moiety have demonstrated significant cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study synthesized several derivatives of 1,3,4-oxadiazoles and tested them against leukemia and melanoma cell lines. One derivative exhibited a mean GI50 value of 2.09 µM, significantly lower than established drugs such as bendamustine (GI50 = 60 µM) and chlorambucil (GI50 = 52 µM) .
  • Telomerase Inhibition :
    • Another research identified compounds with telomerase inhibitory activity against gastric cancer cell lines. Some derivatives showed IC50 values as low as 2.3 µM, indicating strong potential for targeting cancer cell proliferation .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of 1,3,4-oxadiazole derivatives. These compounds have been evaluated for their effectiveness against various bacterial strains.

Findings

  • A series of oxadiazole derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds had promising activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Other Biological Activities

Beyond anticancer and antimicrobial applications, the compound has shown potential in various other biological activities:

  • Antidiabetic Activity : Some derivatives have been reported to exhibit antidiabetic properties by enhancing insulin sensitivity .
  • Anti-inflammatory Effects : Research indicates that oxadiazole derivatives can reduce inflammation markers in vitro and in vivo .
  • Anticonvulsant Properties : Certain compounds have demonstrated efficacy in seizure models, suggesting potential for treating epilepsy .

Summary of Applications

Application TypeSpecific ActivityReference
AnticancerCytotoxicity against leukemia and melanoma
Telomerase InhibitionSignificant inhibition in gastric cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntidiabeticImproved insulin sensitivity
Anti-inflammatoryReduced inflammation markers
AnticonvulsantEfficacy in seizure models

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent-Driven Activity : Bromine and methoxy groups enhance stability and target affinity, but bulky groups (e.g., sulfamoyl in LMM5) may limit bioavailability .
  • Unresolved Questions : The target compound’s exact bioactivity remains uncharacterized. Comparative studies with its 4-chloro analog () could clarify halogen effects.

Q & A

Q. What are the common synthetic routes for constructing the 1,3,4-oxadiazole ring in this compound?

The 1,3,4-oxadiazole core is typically synthesized via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. For example:

  • Step 1 : React a hydrazide precursor (e.g., 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) with 4-bromobenzoyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI.
  • Step 2 : Optimize cyclization using POCl₃ or H₂SO₄ as dehydrating agents.
    This method ensures regioselectivity and avoids side reactions common in direct cyclocondensation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • X-ray crystallography : Resolve the crystal structure using programs like SHELXL (for small-molecule refinement) to confirm stereochemistry and intermolecular interactions .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons near δ 7.0–8.0 ppm).
    • HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~386) and purity (>95% by area under the curve).
  • Elemental analysis : Validate C, H, N, and Br content within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values. Compare with positive controls like doxorubicin.
  • Kinase inhibition : Screen against RET kinase or EGFR using fluorescence polarization assays.
  • Antimicrobial activity : Perform MIC (minimum inhibitory concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield during scale-up?

  • Solvent selection : Replace DMF with THF or acetonitrile to reduce side-product formation.
  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Temperature control : Maintain reactions at 0–5°C during exothermic steps (e.g., acyl chloride addition).
  • Industrial methods : Transition from batch to continuous flow reactors for better heat/mass transfer .

Q. How do structural modifications influence bioactivity? Provide a SAR analysis.

  • Oxadiazole ring : Essential for π-π stacking with kinase ATP-binding pockets. Removal reduces potency by >50% .
  • 4-Bromo substituent : Enhances lipophilicity (logP ~3.5) and cellular uptake. Replacement with Cl or CF₃ alters target selectivity.
  • Methoxy group : Oxidation to hydroxyl (via CYP450 enzymes) may improve solubility but reduce metabolic stability .

Q. How can crystallographic data resolve discrepancies in reported IC₅₀ values across studies?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve electron density maps for the oxadiazole-benzamide scaffold.
  • Twinning refinement : Apply SHELXL’s TWIN command to correct for pseudo-merohedral twinning, which may obscure ligand-binding interactions .

Q. What experimental strategies address contradictory results in kinase inhibition assays?

  • Orthogonal assays : Combine fluorescence polarization with SPR (surface plasmon resonance) to validate binding kinetics.
  • Off-target profiling : Screen against a panel of 50+ kinases to identify cross-reactivity (e.g., VEGFR2 or PDGFRβ).
  • Molecular docking : Use AutoDock Vina to model interactions with RET kinase’s DFG motif and identify steric clashes .

Q. What advanced techniques elucidate the compound’s mechanism beyond apoptosis induction?

  • Transcriptomics : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., MAPK/ERK or PI3K/Akt).
  • Metabolomics : Track ATP/NADPH depletion via LC-MS, indicating oxidative stress.
  • Cryo-EM : Resolve ligand-bound complexes of mitochondrial proteins (e.g., Bcl-2) at near-atomic resolution .

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